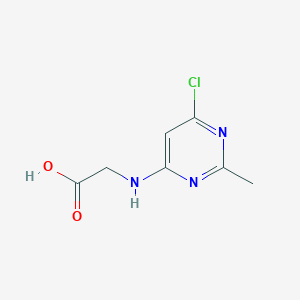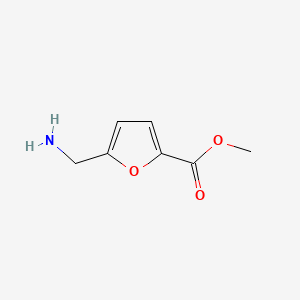
Methyl 5-(aminomethyl)furan-2-carboxylate
概要
説明
Methyl 5-(aminomethyl)furan-2-carboxylate is an organic compound that belongs to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound features an aminomethyl group attached to the furan ring, making it a versatile intermediate in organic synthesis and various industrial applications.
科学的研究の応用
Methyl 5-(aminomethyl)furan-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and materials science.
Safety and Hazards
While specific safety and hazard information for “Methyl 5-(aminomethyl)furan-2-carboxylate” is not available, general safety measures for handling similar chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
作用機序
Target of Action
Methyl 5-(aminomethyl)furan-2-carboxylate (AMFCA) is a potential monomer for the production of biobased aromatic or semi-aromatic polyamides . The primary targets of this compound are the molecules involved in the formation of these polyamides.
Mode of Action
The mode of action of AMFCA involves its conversion from biomass-derived 5-formyl-2-furan carboxylic acid (FFCA) via reductive amination . This process involves the use of a heterogeneous catalyst, such as cobalt phosphide nanorod (Co2P), which contains coordinatively unsaturated Co–Co active sites .
Biochemical Pathways
The biochemical pathway involved in the action of AMFCA is the reductive amination of FFCA. This process involves the conversion of FFCA to AMFCA through primary and secondary imine intermediates . The pathway is facilitated by the Co2P catalyst, which is highly active and air-stable .
Pharmacokinetics
The conversion process from ffca to amfca is known to occur under mild reaction conditions, suggesting that the compound may have good stability and bioavailability .
Result of Action
The result of the action of AMFCA is the production of biobased aromatic or semi-aromatic polyamides . These polyamides can be used in various applications, including the production of bioplastics and other biobased materials.
Action Environment
The action of AMFCA is influenced by several environmental factors. For instance, the reductive amination process is found to be more efficient in a methanol-water mixture compared to water alone . Additionally, the use of NH4OAc as a green amination reagent has been shown to suppress the formation of byproducts .
準備方法
Synthetic Routes and Reaction Conditions: Methyl 5-(aminomethyl)furan-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl furan-2-carboxylate with formaldehyde and ammonia under acidic conditions to introduce the aminomethyl group. Another method includes the reductive amination of methyl furan-2-carboxylate using an appropriate amine and a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes to ensure high yields and purity. Catalysts such as copper or nickel-based systems are employed to facilitate the reaction under controlled temperature and pressure conditions .
化学反応の分析
Types of Reactions: Methyl 5-(aminomethyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
類似化合物との比較
Methyl furan-2-carboxylate: Lacks the aminomethyl group, making it less versatile in certain synthetic applications.
Methyl 5-(hydroxymethyl)furan-2-carboxylate: Contains a hydroxymethyl group instead of an aminomethyl group, leading to different reactivity and applications.
Methyl 5-(chloromethyl)furan-2-carboxylate: Features a chloromethyl group, which can undergo different substitution reactions compared to the aminomethyl group.
Uniqueness: Methyl 5-(aminomethyl)furan-2-carboxylate is unique due to its aminomethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This versatility makes it a valuable compound in various fields of research and industry .
特性
IUPAC Name |
methyl 5-(aminomethyl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZRHZUUJMJRJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579683 | |
| Record name | Methyl 5-(aminomethyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73751-06-1 | |
| Record name | Methyl 5-(aminomethyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


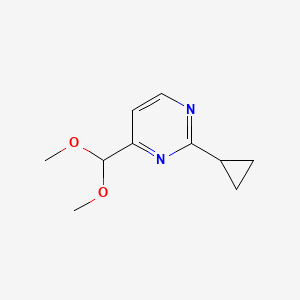
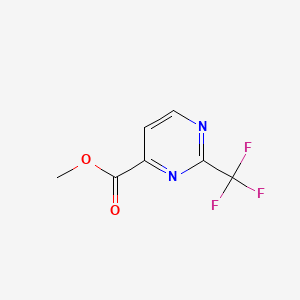
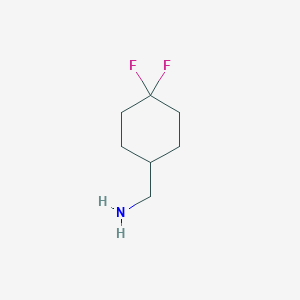
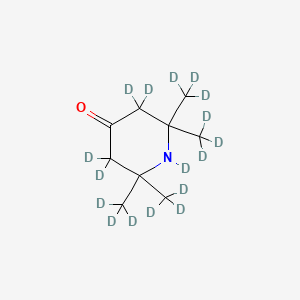


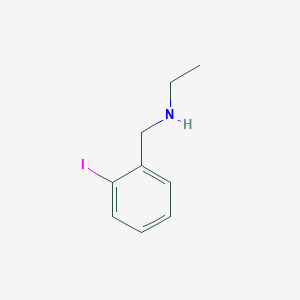
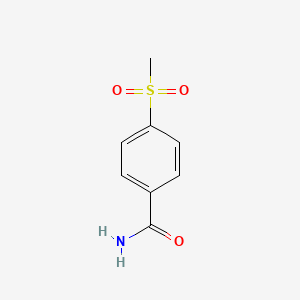
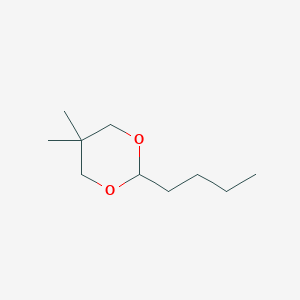
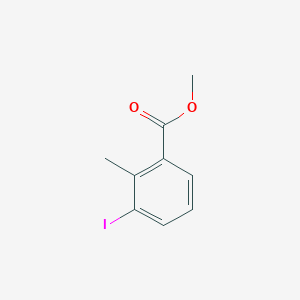
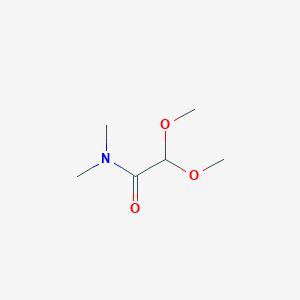
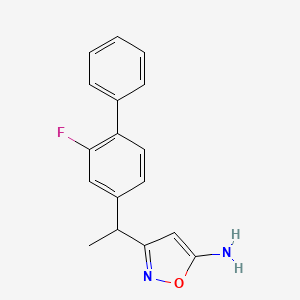
![3-[(2E)-3,7-Dimethyl-2,6-octadienyl]-4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid methyl ester](/img/structure/B1369258.png)
